2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid (CAS RN: 2148563-02-2) is a Boc-protected amino acid derivative featuring a tetrahydropyran (oxan-2-yl) substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . This compound is utilized in organic and medicinal chemistry as a chiral building block, leveraging the oxane ring’s conformational flexibility and stereochemical influence .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-6-4-5-7-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTOLTDCGMMLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2148563-02-2 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with (Boc)2O (tert-butoxycarbonyl anhydride) . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared through other synthetic routes, depending on the specific requirements of the application .
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound during chemical reactions, allowing for selective modification of other functional groups. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid (Target) | Oxan-2-yl (6-membered) | Likely C₁₂H₂₁NO₅ | ~259.30 | Balances conformational flexibility and steric protection; peptide synthesis intermediate | |
| 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | Oxetan-3-yl (4-membered) | C₁₀H₁₇NO₅ | 231.25 | Higher ring strain; potential for increased reactivity in nucleophilic environments | |
| 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | Oxolan-2-yl (5-membered) | C₁₁H₁₉NO₅ | 245.27 | Intermediate ring size; moderate flexibility for steric accommodation | |
| 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | Thiazol-4-yl | C₁₀H₁₄N₂O₄S | 258.29 | Heterocyclic sulfur enhances hydrogen bonding; used in bioactive molecule design | |
| 2-[(tert-butoxy)carbonylamino]-2-phenylacetic acid | Phenyl | C₁₆H₂₁NO₄ | 291.34 | Aromatic hydrophobicity improves membrane permeability; kinase inhibitor intermediates | |
| 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid | Naphthalen-1-yl | C₁₇H₁₉NO₄ | 301.34 | Extended aromaticity for π-π interactions; potential photophysical applications | |
| 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid | Ethoxy linker | C₁₀H₁₇NO₅ | 231.25 | Ether linkage improves solubility; PEG-like spacer for prodrug design |
Structural and Functional Analysis
Ring Size and Reactivity
- Oxetane (4-membered) : The compound in exhibits higher ring strain due to the smaller oxetane ring, which may enhance reactivity in ring-opening reactions or nucleophilic substitutions .
- Oxolane (5-membered) : The tetrahydrofuran-derived analog () offers intermediate flexibility, balancing steric protection and synthetic utility .
- Oxane (6-membered): The target compound’s tetrahydropyran group provides greater conformational stability, reducing strain while maintaining steric shielding of the amino group .
Heterocyclic vs. Aromatic Substituents
- Thiazole () : The sulfur and nitrogen atoms in the thiazole ring enable hydrogen bonding and metal coordination, making it suitable for targeting enzyme active sites .
- Phenyl/Naphthyl () : Aromatic groups enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. These are critical in CNS drug candidates .
Chain-Linked Derivatives
- Ethoxy linker () : The ethoxy spacer increases solubility and metabolic stability, often used in prodrugs or conjugates for controlled release .
Biological Activity
The compound 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid , also known by its CAS number 368866-33-5, is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group and an oxan-2-yl moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 368866-33-5
The structure of this compound includes a Boc group that enhances the stability and solubility of the molecule, making it suitable for various biological applications. The oxan moiety contributes to its structural complexity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amino acids with tert-butoxycarbonyl anhydride under controlled conditions. This method allows for the selective protection of the amino group while maintaining the integrity of other functional groups present in the amino acid backbone.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing thiazole or similar heterocycles have been shown to inhibit cancer cell proliferation effectively. In vitro studies have demonstrated that certain analogs can achieve IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer properties.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
The above data illustrates the potential for structural modifications in enhancing the cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Targets : Similar compounds have been shown to interact with proteins involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Studies suggest that such compounds can trigger programmed cell death pathways in malignant cells.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated a series of Boc-protected amino acids for their cytotoxic effects on different cancer cell lines, including breast and prostate cancer models.
- Results indicated that modifications to the oxan ring significantly influenced biological activity, with some derivatives showing over 70% inhibition at low concentrations.
-
Pharmacokinetic Profile :
- Research into the pharmacokinetics of similar compounds suggests favorable absorption and bioavailability profiles, making them suitable candidates for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
